molecular formula C11H8FNO B13712306 5-(3-Fluorophenyl)pyrrole-3-carbaldehyde

5-(3-Fluorophenyl)pyrrole-3-carbaldehyde

Cat. No.: B13712306
M. Wt: 189.19 g/mol
InChI Key: CJCODIFEOGRATJ-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with a suitable pyrrole precursor. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl group on the pyrrole ring. The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .

Industrial Production Methods

Industrial production of 5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the fluorophenyl and aldehyde groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding interactions in biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-9(5-10)11-4-8(7-14)6-13-11/h1-7,13H

InChI Key

CJCODIFEOGRATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN2)C=O

Origin of Product

United States

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